Nitrobenzyl-dota

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

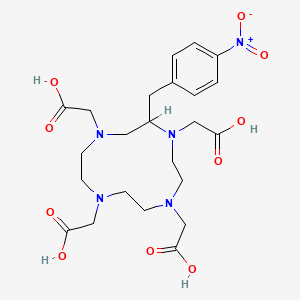

Nitrobenzyl-dota, also known as this compound, is a useful research compound. Its molecular formula is C23H33N5O10 and its molecular weight is 539.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Radiochemistry

Nitrobenzyl-DOTA as a Bifunctional Chelator

This compound is primarily utilized as a bifunctional chelator for radiolabeling biomolecules. Its ability to form stable complexes with metal ions such as gallium-68 and lutetium-177 makes it valuable in the development of radiopharmaceuticals for imaging and therapeutic applications.

- Stability and Biodistribution : Studies have shown that this compound exhibits high serum stability and favorable biodistribution profiles when conjugated to antibodies or peptides. For instance, a comparative study of this compound with other chelators demonstrated its superior in vivo stability and lower bone uptake of radioisotopes like yttrium-90 .

| Isotope | Chelator | Biological Target | Detection Method |

|---|---|---|---|

| Gallium-68 | This compound | Tumor imaging | PET |

| Lutetium-177 | This compound | Targeted radiotherapy | SPECT |

Bioconjugation

Targeting Moieties

This compound can be conjugated to various targeting moieties, such as peptides or antibodies, enhancing the specificity of drug delivery systems. The nitrobenzyl group allows for photochemical activation, which can be used to control the release of therapeutic agents in response to light.

- Case Study : A study investigated the use of this compound conjugated to cRGD peptides for targeting integrin-rich tumors. The results indicated effective tumor accumulation and potential for use in targeted imaging and therapy .

Photochemistry

Photocleavable Applications

The nitrobenzyl moiety serves as a photocleavable protecting group in various applications. Upon exposure to UV light, it can release the attached biomolecule or drug, allowing for spatial and temporal control over biological processes.

- Applications : this compound has been employed in the design of light-responsive drug delivery systems, where the release of therapeutic agents is triggered by specific wavelengths of light .

Nanotechnology

DNA Nanostructures

In DNA nanotechnology, this compound is used to modify DNA structures for enhanced functionality. It has been incorporated into DNA origami frameworks to create stimuli-responsive devices capable of performing complex tasks.

属性

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWOBSHRAUJBNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O10 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924460 |

Source

|

| Record name | 2,2',2'',2'''-{2-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123317-51-1 |

Source

|

| Record name | Nitrobenzyl-DOTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123317511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。